

Application Note: FT-IR Spectroscopic Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No.: B1269890

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**. This pyrimidine derivative is of interest in medicinal chemistry and materials science.[1][2] FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound.[3][4][5] The protocols outlined herein are designed to ensure high-quality spectral data for structural elucidation and quality control purposes.

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a heterocyclic organic compound featuring a central pyrimidine ring substituted with two phenyl groups and one bromophenyl group.[2] The pyrimidine core is a key pharmacophore in many biologically active molecules.[3][6][7] The analysis of the vibrational modes of its constituent functional groups via FT-IR spectroscopy is a critical step in its synthesis and characterization, confirming the presence of key structural motifs. This application note details the expected FT-IR spectral characteristics and provides a standardized protocol for sample analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The key predicted vibrational modes are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3100-3000	C-H stretch	Aromatic (Phenyl and Pyrimidine rings)	Medium to Weak
1600-1550	C=N stretch	Pyrimidine ring	Medium to Strong
1580-1450	C=C stretch	Aromatic rings	Medium to Strong
1200-1000	C-N stretch	Pyrimidine ring	Medium
~830	C-H out-of-plane bend	1,4-disubstituted (para) phenyl ring	Strong
770-730 & 710-690	C-H out-of-plane bend	Monosubstituted phenyl rings	Strong
600-500	C-Br stretch	Bromophenyl group	Medium to Strong

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual peak positions may vary slightly due to the specific molecular environment.

Experimental Protocols

This section details the methodology for obtaining the FT-IR spectrum of solid **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**.

3.1. Materials and Equipment

- **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** (solid powder)
- FT-IR Spectrometer (e.g., PerkinElmer, Bruker) with a deuterated L-alanine triglycine sulfate (DLATGS) detector.[8]

- Potassium Bromide (KBr), IR grade, desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Sample holder for solid pellets
- Spatula
- Desiccator

3.2. Sample Preparation: KBr Pellet Method

The KBr pellet method is a common technique for analyzing solid samples in transmission mode.

- **Drying:** Gently grind approximately 100-200 mg of KBr powder in an agate mortar to a fine consistency. Dry the KBr in an oven at 110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator.
- **Mixing:** Weigh approximately 1-2 mg of the **2-(4-Bromophenyl)-4,6-diphenylpyrimidine** sample and mix it with about 100 mg of the dried KBr powder.
- **Grinding:** Thoroughly grind the mixture in the agate mortar for 2-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The final mixture should be a fine, free-flowing powder.
- **Pellet Formation:** Transfer a portion of the mixture into the die of a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Pellet Inspection:** A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it may indicate insufficient grinding, the presence of moisture, or an incorrect sample-to-KBr ratio.

3.3. FT-IR Spectrum Acquisition

- **Background Spectrum:** Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- **Sample Spectrum:** Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.
- **Data Collection:** Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

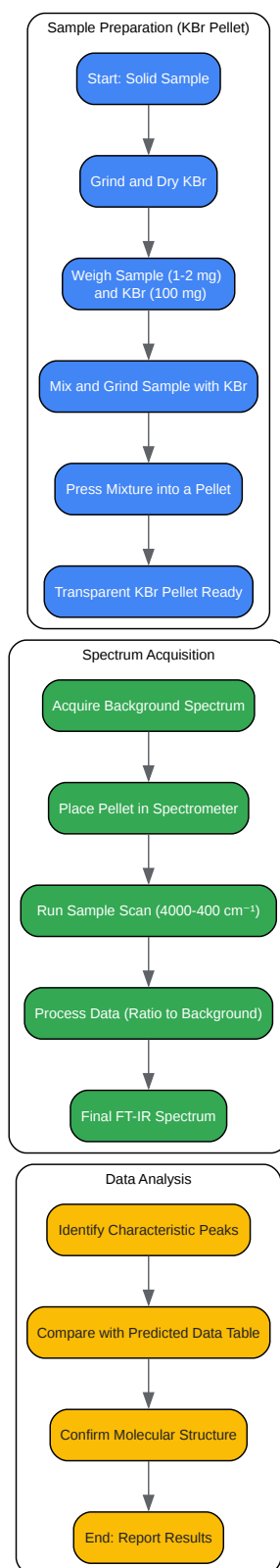
Data Interpretation

The resulting FT-IR spectrum should be analyzed for the presence of the characteristic peaks outlined in the data table above.

- **Aromatic C-H Stretches:** Look for a group of weak to medium bands in the 3100-3000 cm⁻¹ region.
- **Pyrimidine Ring Vibrations:** The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will appear as a series of sharp, medium to strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.
- **C-H Bending (Out-of-Plane):** Strong absorptions corresponding to the substitution patterns of the aromatic rings are expected. A strong band around 830 cm⁻¹ is indicative of the 1,4-disubstituted bromophenyl group. Bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges are characteristic of the monosubstituted phenyl rings.
- **C-Br Stretch:** The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.

Workflow Diagram

The following diagram illustrates the experimental workflow for obtaining the FT-IR spectrum of **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**.



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Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

FT-IR spectroscopy is an essential analytical tool for the structural characterization of synthesized compounds like **2-(4-Bromophenyl)-4,6-diphenylpyrimidine**. The protocol described provides a reliable method for obtaining high-quality spectra, and the predicted peak assignments serve as a guide for accurate spectral interpretation, facilitating structural verification and purity assessment in research and drug development settings.

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